[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate
Overview
Description
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate: is a chemical compound that features an imidazole ring and a phenylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenylethylamine Moiety: The phenylethylamine structure can be introduced through a substitution reaction where the imidazole ring is reacted with a phenylethylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate: undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using suitable electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate: has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate: can be compared with other imidazole-containing compounds, such as:
Imidazole: A simpler structure with broad applications in organic synthesis and medicinal chemistry.
Histidine: An amino acid with an imidazole side chain, essential for protein structure and function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
The uniqueness of This compound lies in its specific structure, which combines the imidazole ring with a phenylethylamine moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
2-imidazol-1-yl-1-phenylethanamine;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH.H2O/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;;/h1-7,9,11H,8,12H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDBVUYRXHROPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)N.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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